Methyl 2-{[(3-chloro-4-ethoxyphenyl)carbonyl]amino}benzoate
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Overview
Description
Methyl 2-{[(3-chloro-4-ethoxyphenyl)carbonyl]amino}benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzoate ester group, a chloro-substituted phenyl ring, and an ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(3-chloro-4-ethoxyphenyl)carbonyl]amino}benzoate typically involves a multi-step process. One common method includes the following steps:
Friedel-Crafts Acylation: The initial step involves the acylation of 3-chloro-4-ethoxybenzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Esterification: The resulting product is then subjected to esterification with methanol in the presence of an acid catalyst like sulfuric acid (H₂SO₄) to form the methyl ester.
Amidation: Finally, the ester is reacted with 2-aminobenzoic acid under appropriate conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(3-chloro-4-ethoxyphenyl)carbonyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro-substituted phenyl ring, where the chlorine atom is replaced by other nucleophiles such as hydroxide (OH⁻), alkoxide (RO⁻), or amine (NH₂⁻) groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium hydroxide (NaOH), alkoxides, amines
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Hydroxylated, alkoxylated, or aminated derivatives
Scientific Research Applications
Methyl 2-{[(3-chloro-4-ethoxyphenyl)carbonyl]amino}benzoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Material Science: It is investigated for its potential use in the development of novel materials with specific properties such as conductivity, fluorescence, or catalytic activity.
Mechanism of Action
The mechanism of action of Methyl 2-{[(3-chloro-4-ethoxyphenyl)carbonyl]amino}benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites, inhibition of enzyme activity, or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-{[(3-chloro-4-methoxyphenyl)carbonyl]amino}benzoate
- Methyl 2-{[(3-chloro-4-ethoxyphenyl)carbonyl]amino}benzoic acid
- Ethyl 2-{[(3-chloro-4-ethoxyphenyl)carbonyl]amino}benzoate
Uniqueness
Methyl 2-{[(3-chloro-4-ethoxyphenyl)carbonyl]amino}benzoate is unique due to the specific combination of functional groups that confer distinct chemical and physical properties. The presence of the chloro and ethoxy substituents on the phenyl ring, along with the benzoate ester group, makes it a versatile intermediate for various synthetic applications.
Properties
IUPAC Name |
methyl 2-[(3-chloro-4-ethoxybenzoyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4/c1-3-23-15-9-8-11(10-13(15)18)16(20)19-14-7-5-4-6-12(14)17(21)22-2/h4-10H,3H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZLPRXUSVJZSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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